molecular formula C20H30S2Si B8199887 7,7-dihexyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene

7,7-dihexyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene

Cat. No.: B8199887
M. Wt: 362.7 g/mol
InChI Key: OYMRXOLIWITNQN-UHFFFAOYSA-N
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Description

This compound features a tricyclic framework with a central silicon atom (7-sila), two sulfur atoms (3,11-dithia), and two hexyl substituents at position 5. The structure combines a rigid bicyclic core with flexible alkyl chains, making it relevant in materials science, particularly for organic semiconductors and photovoltaic applications. Its silicon center distinguishes it from nitrogen- or carbon-based analogs, offering unique electronic and steric properties .

Properties

IUPAC Name

7,7-dihexyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30S2Si/c1-3-5-7-9-15-23(16-10-8-6-4-2)17-11-13-21-19(17)20-18(23)12-14-22-20/h11-14H,3-10,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYMRXOLIWITNQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC[Si]1(C2=C(C3=C1C=CS3)SC=C2)CCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30S2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-dihexyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene typically involves multiple steps, starting with the preparation of the core tricyclic structure. The process often includes:

    Formation of the Tricyclic Core: This step involves cyclization reactions to form the tricyclic backbone.

    Introduction of Functional Groups: Hexyl groups and sulfur atoms are introduced through substitution reactions.

    Silicon Incorporation: Silicon is incorporated into the structure using organosilicon reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

7,7-dihexyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the silicon or sulfur atoms, leading to the formation of silanes or thiols.

    Substitution: The hexyl groups can be substituted with other alkyl or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or Grignard reagents can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce silanes or thiols.

Scientific Research Applications

7,7-dihexyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene has several scientific research applications:

    Chemistry: It is used as a model compound to study the reactivity of silicon-sulfur bonds and tricyclic structures.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.

    Industry: Used in the development of advanced materials and as a precursor for synthesizing other complex compounds.

Mechanism of Action

The mechanism by which 7,7-dihexyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The silicon and sulfur atoms play crucial roles in these interactions, potentially altering the activity of the target molecules. The pathways involved may include binding to active sites or modifying the structure of the target molecules.

Comparison with Similar Compounds

Comparative Data Tables

Table 1: Structural and Physical Properties
Compound Name Core Heteroatoms Substituents Molecular Formula Molecular Weight (g/mol) Key Applications
7,7-Dihexyl-3,11-dithia-7-silatricyclo[...] Si, S, S Dihexyl C₁₈H₂₈S₂Si ~363.6 (estimated) Organic electronics
7-Octyl-3,11-dithia-7-azatricyclo[...] (CAS 141029-75-6) N, S, S Octyl C₁₆H₂₁NS₂ 291.47 OFETs
4,10-Dibromo-7-octyl-3,11-dithia-7-azatricyclo[...] (CAS 1346688-54-7) N, S, S Octyl, Br, Br C₁₆H₁₉Br₂NS₂ 449.27 Polymer intermediates
3,7,11-Trithiatricyclo[...]-4,10-dicarboxaldehyde (CAS 67061-73-8) S, S, S Aldehyde, Aldehyde C₈H₄O₂S₃ 228.25 Pharmaceuticals
7,7-Dioctyl-10-trimethylstannyl-3,11-dithia-7-silatricyclo[...] Si, S, S Dioctyl, SnMe₃ C₃₀H₅₄S₂SiSn₂ 744.39 Polymer synthesis
Table 2: Reactivity and Stability
Compound Class Reactivity Highlights Stability Notes
Silicon-Core (Target) Moderate reactivity; stable to hydrolysis Silicon enhances thermal stability
Aza-Core (e.g., CAS 141029-75-6) Reactive at nitrogen site; prone to oxidation Less stable under acidic conditions
Halogenated Derivatives High reactivity in cross-coupling reactions Sensitive to light and moisture
Boronic Acid Derivatives Suzuki coupling-ready Air/moisture-sensitive; store under N₂

Biological Activity

7,7-dihexyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene is a complex organic compound notable for its unique tricyclic structure that incorporates silicon and sulfur atoms. This compound has garnered interest in various fields of research due to its potential biological activity and applications in materials science.

Chemical Structure and Properties

The compound's molecular formula is C20H30S2SiC_{20}H_{30}S_2Si, with a molecular weight of approximately 366.68 g/mol. Its structural uniqueness arises from the arrangement of hexyl groups and the presence of both silicon and sulfur within a tricyclic framework.

PropertyValue
Molecular Formula C20H30S2SiC_{20}H_{30}S_2Si
Molecular Weight 366.68 g/mol
IUPAC Name This compound

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Tricyclic Core : Cyclization reactions are conducted to form the tricyclic backbone.
  • Introduction of Functional Groups : Hexyl groups and sulfur atoms are introduced through substitution reactions.
  • Silicon Incorporation : Silicon is integrated into the structure using organosilicon reagents.

The biological activity of this compound may involve interactions with specific molecular targets such as enzymes or receptors. The silicon and sulfur atoms are believed to play critical roles in these interactions, potentially altering the activity of target molecules by binding to active sites or modifying their structures.

Antiproliferative Effects

Research indicates that compounds with similar structural motifs have shown antiproliferative effects on various cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HL-60 (leukemia), and MG-63 (osteosarcoma).
  • Mechanism : These effects may result from the modulation of signaling pathways involved in cell growth and differentiation.

Case Studies

  • Study on Antiproliferative Activity :
    • Objective : To evaluate the impact of similar sulfur-containing compounds on cancer cell lines.
    • Findings : Compounds demonstrated significant inhibition of cell proliferation at micromolar concentrations.
  • Comparative Analysis with Vitamin D Analogues :
    • Objective : Investigate structural requirements for biological activity.
    • Results : Nonsteroidal analogs with modified structures exhibited between 10% to 30% biological activity compared to natural compounds like 1alpha,25-dihydroxyvitamin D .

Toxicological Profile

While specific toxicity data for this compound is limited, related compounds have been evaluated for safety profiles in various studies:

Compound TypeObserved Effects
Sulfur-containingModerate toxicity observed in high doses; potential for bioaccumulation
Silicon-basedGenerally low toxicity; biocompatibility noted in several applications

Applications in Research and Industry

The unique structure of this compound makes it a candidate for various applications:

  • Material Science : Used in developing advanced materials due to its electronic properties.
  • Medicinal Chemistry : Potential lead compound for synthesizing new drugs targeting specific biological pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7,7-dihexyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
Reactant of Route 2
Reactant of Route 2
7,7-dihexyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene

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